2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid
Description
2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid is a β-amino acid derivative characterized by a hydroxy-substituted phenyl ring, an aminomethyl group, and a propionic acid backbone. Its hydroxyl group enables hydrogen bonding, influencing interactions with biological targets, while the aminomethyl and propionic acid moieties contribute to its solubility and reactivity.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14) |
InChI Key |
DHFUBHAYIQKANW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis
Enzymatic methods leverage specific enzymes to facilitate the synthesis of the compound, often resulting in higher selectivity and fewer by-products.
- Enzymes such as D-threonine aldolase have been shown to effectively catalyze reactions involving amino acids, leading to the desired compound with high enantiomeric purity. For instance, enzymatic reactions can selectively cleave undesired isomers, enriching the desired enantiomer significantly.
- The reaction conditions typically involve maintaining a specific pH and temperature, which can influence the yield and purity of the product.
Table 1: Enzymatic Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 37°C |
| pH | 8.0 |
| Reaction Time | 60–90 minutes |
Chemical Synthesis via Condensation Reactions
Chemical synthesis often involves multi-step processes including condensation reactions between appropriate precursors.
- Starting Materials: The reaction typically starts with phenolic compounds and amino acids.
- Reagents: Common reagents include dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), which facilitate the coupling of amino acids to aromatic rings.
- A typical reaction might involve mixing an amino acid derivative with a phenolic derivative in the presence of coupling agents at room temperature, followed by purification steps such as extraction and crystallization.
Table 2: Chemical Synthesis Reaction Overview
| Step | Description |
|---|---|
| Step 1 | Mix amino acid with phenolic derivative |
| Step 2 | Add DCC and HOBt |
| Step 3 | Stir at room temperature |
| Step 4 | Purify through extraction |
Protection and Deprotection Strategies
To enhance yield and selectivity during synthesis, protecting groups may be employed.
- Protecting groups for amines can prevent unwanted side reactions during synthesis.
- Typical protecting groups include carbamate or sulfonamide derivatives, which can be removed post-reaction to yield the final product.
- The protection strategy must be carefully chosen based on the subsequent steps in the synthesis to avoid complications during deprotection.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 µg/mL, indicating their potential as new antimicrobial agents targeting resistant pathogens .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study involving various derivatives revealed that certain modifications led to enhanced cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, specifically A549 cells. For example, one derivative reduced cell viability to 17.2%, significantly outperforming standard chemotherapeutic agents like doxorubicin .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems. Its ability to act as an acyl donor in enzymatic reactions suggests applications in developing neuroprotective drugs .
Agricultural Applications
Plant Growth Regulators
Compounds related to 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid have been explored as plant growth regulators. Their ability to influence hormone pathways can enhance plant growth and resistance to stressors .
Pesticidal Properties
Some derivatives have shown promise as natural pesticides, demonstrating effectiveness against various agricultural pests while being less harmful to beneficial insects compared to synthetic alternatives .
Environmental Science
Biodegradation Studies
The compound has been studied for its role in biodegradation processes within soil microbiomes. Its metabolites are involved in the degradation of complex organic pollutants, contributing to bioremediation efforts in contaminated environments .
Microbial Metabolism
As a metabolite of dietary polyphenols such as catechins, it plays a significant role in human gut microbiota interactions and may influence health outcomes related to gut health and metabolic syndrome .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Methicillin-resistant S. aureus | 1 |
| Compound B | Vancomycin-resistant E. faecalis | 0.5 |
| Compound C | E. coli | 8 |
| Compound D | K. pneumoniae | 64 |
Table 2: Anticancer Activity Against A549 Cells
| Compound Name | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Doxorubicin | 50 | 2.29 |
| Compound E | 66.2 | - |
| Compound F | 17.2 | - |
| Control | 100 | - |
Case Studies
Case Study 1: Antimicrobial Development
A recent project focused on the synthesis of novel derivatives from 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid aimed at combating antibiotic resistance. The derivatives were tested against a panel of clinical isolates, showcasing significant activity against resistant strains and highlighting the compound's potential for further development into therapeutic agents.
Case Study 2: Cancer Treatment Research
In a laboratory setting, researchers evaluated the efficacy of various derivatives on A549 lung cancer cells. The study found that specific structural modifications significantly enhanced anticancer activity, paving the way for future clinical trials aimed at developing new cancer therapies based on these findings.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-Aminomethyl-3-(4-methoxy-phenyl)-propionic Acid
- Structural Features : Methoxy group at the para position instead of hydroxyl.
- Biological Activity: Incorporated into peptide analogues that inhibit amyloid fibril formation.
3-Amino-3-(2-nitrophenyl)propionic Acid
- Structural Features : Nitro group at the ortho position on the phenyl ring.
- Physical Properties : Higher molecular weight (210.19 g/mol) and electron-withdrawing nitro group increase stability but reduce solubility in polar solvents .
2-(4-Chlorophenoxy)propionic Acid
Functional Group Modifications
Boc-R-3-Amino-3-(2-hydroxy-phenyl)-propionic Acid
- Structural Features: Boc (tert-butoxycarbonyl) protecting group on the amino moiety.
- Applications : Intermediate in peptide synthesis; the Boc group enhances stability during solid-phase synthesis but requires deprotection for bioactive applications .
- Comparison: Unlike the unprotected amino group in the target compound, the Boc derivative is less reactive but easier to handle in synthetic workflows.
2-[(Acetylthio)methyl]-3-phenylpropionic Acid
- Structural Features: Acetylthio-methyl group instead of aminomethyl.
- Chemical Reactivity : Thioether linkage introduces sulfur-based reactivity, enabling disulfide bond formation or metal chelation .
3-Amino-3-[5-(2-trifluoromethylphenyl)furan-2-yl]propionic Acid
Backbone and Stereochemical Variations
(2R/S)-2-Aminomethyl-3-(1-aryl-pyrazol-3-yl)-propionic Acid
- Structural Features : Pyrazole ring instead of phenyl.
- Synthesis: Produced via stereoselective ring-chain transformations, highlighting the importance of chirality in bioactive β-amino acids .
- Applications: Potential use in asymmetric catalysis or as a peptidomimetic .
(2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic Acid
Comparative Data Table
Research Findings and Implications
- Amyloid Inhibition: The hydroxyl group in 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid may promote interactions with amyloidogenic peptides, whereas methoxy or nitro substituents disrupt these interactions .
- Synthetic Utility : Protecting groups (e.g., Boc) improve handling but require additional steps for deprotection .
- Bioactivity Trends : Electron-withdrawing groups (nitro, trifluoromethyl) enhance stability but may reduce solubility, while hydroxyl groups favor polar interactions .
Biological Activity
2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid, also known as a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to amino acids and exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
- IUPAC Name : 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid
- Molecular Formula : C10H13NO3
- Molecular Weight : 197.22 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid against various pathogens. For instance, derivatives of similar compounds have shown significant activity against multidrug-resistant bacteria, including strains from the ESKAPE group, which are notorious for their resistance to conventional antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |
| Gram-negative pathogens | 8 - 64 µg/mL |
| Drug-resistant Candida species | 8 - 64 µg/mL |
This data suggests that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives containing the aminomethyl and hydroxy groups exhibit inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, certain analogs demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in managing inflammation.
| Compound | IC50 (µM) |
|---|---|
| Compound A (with hydroxyl substitution) | 0.72 ± 0.77 |
| Compound B (without substitution) | >64 |
These findings suggest that structural modifications can enhance anti-inflammatory efficacy .
Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 11 µM against HeLa cells, indicating promising potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 11 |
| Doxorubicin (standard drug) | 2.29 |
This comparison highlights the potential of these derivatives as more effective alternatives or adjuncts to existing chemotherapeutics .
The biological activity of 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
- Receptor Modulation : It may interact with specific receptors involved in pain and inflammation pathways.
- Cytotoxicity Induction : The compound can induce apoptosis in cancer cells through various signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study screened a library of derivatives against clinically relevant pathogens, demonstrating that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity.
- Inflammatory Response Modulation : Research involving animal models showed reduced inflammation markers upon administration of the compound, correlating with decreased edema and pain responses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid, and how can reaction conditions be optimized?
- Methodology :
-
Route 1 : Adapt ethylene carbonylation (used for propionic acid derivatives) by introducing aminomethyl and hydroxylphenyl groups via protective group strategies. Use Mo hexacarbonyl catalysts (180°C, 750 psig) for high conversion rates .
-
Route 2 : Employ amino acid coupling reactions, as seen in phenylalanine derivatives, using Boc-protected aminomethyl groups to prevent unwanted side reactions .
-
Optimization : Monitor reaction progress via HPLC or LC-MS. Adjust pH (6–8) to stabilize the phenolic hydroxyl group and prevent oxidation. Use inert atmospheres (N₂/Ar) to protect reactive intermediates.
- Key Data :
| Catalyst | Temperature (°C) | Pressure (psig) | Conversion (%) | Byproduct Control |
|---|---|---|---|---|
| Mo(CO)₆ | 180 | 750 | ~99% (ethylene) | Ethyl propionate recycling |
| Pd/C | 120 | 50 | ~85% | Requires H₂O scavengers |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare against NIST-validated standards .
- Structural Confirmation : Employ high-resolution NMR (¹H, ¹³C, DEPT-135) to identify key signals: phenolic -OH (~10 ppm), aminomethyl (-CH₂NH₂, δ 2.8–3.2 ppm), and propionic acid backbone .
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ (theoretical m/z for C₁₀H₁₂NO₃: 206.08).
Q. What storage conditions are critical for maintaining compound stability?
- Methodology :
- Store lyophilized powder at -20°C in amber vials to prevent photodegradation of the phenolic group. For short-term use (≤1 month), store at 0–6°C in anhydrous DMSO or ethanol .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via TLC or LC-MS.
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral forms of this compound?
- Methodology :
- Chiral Chromatography : Use a Chiralpak AD-H column with n-hexane:isopropanol (90:10, 0.1% TFA) at 1 mL/min. Validate resolution with circular dichroism (CD) spectroscopy .
- Enzymatic Resolution : Incubate racemic mixture with acylase I (from porcine kidney) to selectively deacylate the L-enantiomer .
Q. What mechanistic insights exist for its potential role in enzyme inhibition or protein interactions?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases). Validate with SPR (surface plasmon resonance) for binding affinity (KD) measurements .
- In Vitro Assays : Test inhibitory effects on COX-2 or LOX enzymes using fluorometric kits. Compare IC₅₀ values against known inhibitors (e.g., ibuprofen for COX-2) .
Q. How do conflicting data on its solubility and bioavailability arise, and how can they be resolved?
- Analysis of Contradictions :
- Solubility Discrepancies : Variations in reported water solubility (e.g., 0.1 mg/mL vs. 1.2 mg/mL) may stem from polymorphic forms. Characterize crystalline vs. amorphous phases via XRD .
- Bioavailability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Address low permeability by synthesizing prodrugs (e.g., methyl esters) .
Q. What in silico strategies are effective for predicting its environmental degradation pathways?
- Methodology :
- Quantum Chemistry : Compute bond dissociation energies (BDEs) for the aminomethyl and phenolic groups using Gaussian09 at the B3LYP/6-31G* level. Predict photodegradation products .
- QSAR Modeling : Train models on EPA’s EPISuite to estimate biodegradation half-lives. Cross-validate with experimental soil microcosm studies .
Data Contradiction Analysis
- Example : Conflicting NMR data for the propionic acid backbone (δ 2.5–2.7 ppm in some studies vs. δ 2.9–3.1 ppm in others).
- Resolution : Verify solvent effects (D₂O vs. DMSO-d₆) and pH-dependent shifts. Re-run experiments under standardized conditions (pH 7.4 PBS buffer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
